molecular formula C18H14ClNO4 B5661636 N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5661636
M. Wt: 343.8 g/mol
InChI Key: URFJUDWTWIRXJJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methoxy-5-methylaniline and 2-oxo-2H-chromene-3-carboxylic acid.

    Coupling Reaction: The aniline derivative is coupled with the chromene carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-(4-hydroxy-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of N-(4-substituted-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide derivatives.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.

    Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring and the presence of the carboxamide group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-7-14(16(23-2)9-13(10)19)20-17(21)12-8-11-5-3-4-6-15(11)24-18(12)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJUDWTWIRXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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